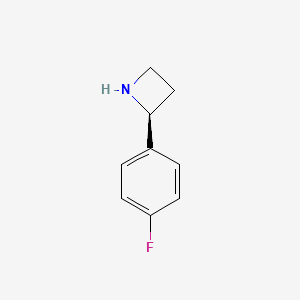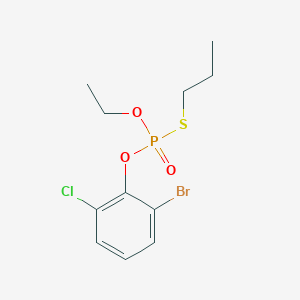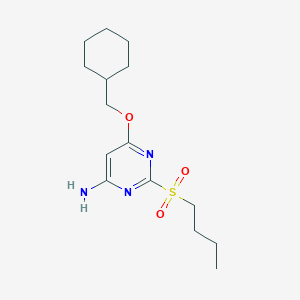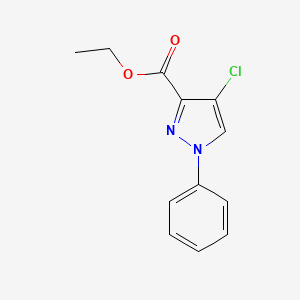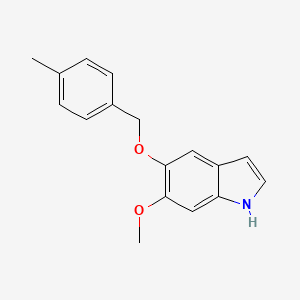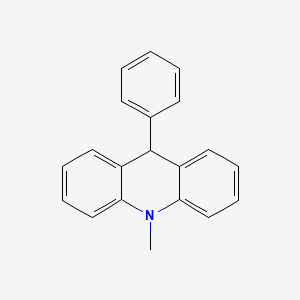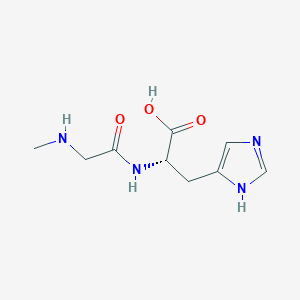
(S)-3-(1H-Imidazol-4-yl)-2-(2-(methylamino)acetamido)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-(1H-Imidazol-4-yl)-2-(2-(methylamino)acetamido)propanoic acid is a complex organic compound that features an imidazole ring, a methylamino group, and an acetamido group. Compounds with such structures are often of interest in various fields of scientific research due to their potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1H-Imidazol-4-yl)-2-(2-(methylamino)acetamido)propanoic acid typically involves multi-step organic synthesis. The process may start with the preparation of the imidazole ring, followed by the introduction of the methylamino group and the acetamido group. Common reagents used in these steps include imidazole, methylamine, and acetic anhydride. Reaction conditions often involve controlled temperatures, pH adjustments, and the use of catalysts to facilitate specific reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful monitoring of reaction conditions and the use of purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-(1H-Imidazol-4-yl)-2-(2-(methylamino)acetamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological molecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Utilizing its properties in the development of new materials or chemicals.
Wirkmechanismus
The mechanism of action of (S)-3-(1H-Imidazol-4-yl)-2-(2-(methylamino)acetamido)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Histidine: An amino acid with an imidazole ring.
Imidazole derivatives: Compounds with similar ring structures.
Acetamido compounds: Molecules with acetamido groups.
Uniqueness
(S)-3-(1H-Imidazol-4-yl)-2-(2-(methylamino)acetamido)propanoic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness may confer distinct biological activities or chemical properties compared to similar compounds.
Eigenschaften
Molekularformel |
C9H14N4O3 |
|---|---|
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
(2S)-3-(1H-imidazol-5-yl)-2-[[2-(methylamino)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C9H14N4O3/c1-10-4-8(14)13-7(9(15)16)2-6-3-11-5-12-6/h3,5,7,10H,2,4H2,1H3,(H,11,12)(H,13,14)(H,15,16)/t7-/m0/s1 |
InChI-Schlüssel |
FFHVWZAZBDMXHD-ZETCQYMHSA-N |
Isomerische SMILES |
CNCC(=O)N[C@@H](CC1=CN=CN1)C(=O)O |
Kanonische SMILES |
CNCC(=O)NC(CC1=CN=CN1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Amino-6-[2-naphthylthio]quinazoline](/img/structure/B12927520.png)
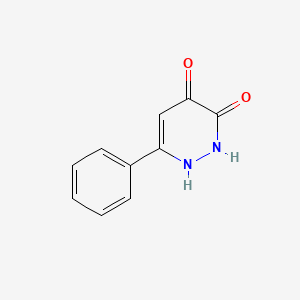

![[(4,7-Dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12927543.png)

